molecular formula C22H25FN4O2 B13434940 Toceranib-d8

Toceranib-d8

Katalognummer: B13434940
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: SRSGVKWWVXWSJT-XOHOATKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a deuterated derivative of the tyrosine kinase inhibitor (TKI) sunitinib, modified at the pyrrolidine moiety with octadeuterium substitution. Its core structure retains the indole-pyrrole scaffold critical for binding vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT .

Eigenschaften

Molekularformel

C22H25FN4O2

Molekulargewicht

404.5 g/mol

IUPAC-Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)/b17-12-/i3D2,4D2,8D2,9D2

InChI-Schlüssel

SRSGVKWWVXWSJT-XOHOATKISA-N

Isomerische SMILES

[2H]C1(C(C(N(C1([2H])[2H])CCNC(=O)C2=C(NC(=C2C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C)([2H])[2H])([2H])[2H])[2H]

Kanonische SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Structure and Nomenclature

Property Description
Molecular Formula C22H25FN4O2 (including deuterium substitutions)
Molecular Weight Approximately 404.5 g/mol
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide
Synonyms Sunitinib Impurity I, 5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives
PubChem CID 71752597

Preparation Methods

Stepwise Synthesis

Step 1: Synthesis of 5-Fluoro-2-oxoindolin-3-ylidene Intermediate
  • Starting from commercially available 5-fluoroindole derivatives,
  • Oxidation and cyclization to form the 2-oxoindolinone structure,
  • Formation of the indolin-3-ylidene moiety via condensation with appropriate aldehydes or ketones under controlled conditions to ensure the (Z)-configuration.
Step 2: Preparation of 2,4-Dimethyl-1H-pyrrole-3-carboxamide
  • Pyrrole ring synthesis via Paal-Knorr synthesis or related methods,
  • Introduction of methyl groups at positions 2 and 4 through selective alkylation or use of substituted precursors,
  • Conversion of the pyrrole-3-carboxylic acid to the corresponding carboxamide.
Step 3: Coupling of Indole and Pyrrole Units
  • Aldol-type condensation or Knoevenagel condensation between the indolinone and pyrrole carboxamide components to form the methylene bridge,
  • Control of reaction conditions (solvent, temperature, catalyst) to favor the (Z)-isomer formation,
  • Purification by chromatographic techniques to isolate the desired stereoisomer.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
1. Indolin-3-ylidene formation 5-fluoroindole, oxidants (e.g., DDQ), aldehyde, base 70-85 Control of stereochemistry critical
2. Pyrrole carboxamide synthesis Paal-Knorr reagents, methylating agents, amide formation reagents 65-80 Methylation selectivity important
3. Coupling reaction Base-catalyzed condensation, solvents like ethanol or DMF 60-75 (Z)-isomer favored under mild conditions
4. N-substitution Alkyl halide, base (e.g., K2CO3), aprotic solvent 50-70 Use of deuterated reagents for isotopic labeling

Analytical Characterization

  • NMR Spectroscopy: Proton, carbon, and deuterium NMR confirm substitution patterns and isotopic incorporation.
  • Mass Spectrometry: Confirms molecular weight and isotopic labeling.
  • Chromatography: HPLC and preparative TLC used for purity and isolation of stereoisomers.
  • X-ray Crystallography: Used in some studies to confirm (Z)-configuration and overall molecular conformation.

Summary and Research Implications

The preparation of 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is achieved through a carefully controlled multi-step synthetic route. This approach allows precise incorporation of isotopic labels and functional groups critical for biological activity and pharmacological studies. The compound’s unique combination of fluoroindole and pyrrole carboxamide frameworks, along with isotopic labeling, makes it a valuable candidate for advanced medicinal chemistry research, especially in oncology and neuropharmacology.

Analyse Chemischer Reaktionen

Amide Hydrolysis

The carboxamide group at position 3 of the pyrrole ring undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for understanding metabolic pathways and degradation products .

Reaction Conditions Product Significance
Acidic (HCl, H₂O, reflux)5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acidKey metabolite observed in Sunitinib analogs; enhances solubility .
Basic (NaOH, H₂O, 80°C)Same as aboveUsed in synthetic modifications for prodrug development .

Lactam Ring Reactivity

The 2-oxoindole (lactam) moiety participates in nucleophilic addition reactions. The fluorine substituent at position 5 electronically deactivates the indole ring, directing reactivity to the exocyclic methylidene group .

Reaction Type Reagents/Conditions Product Application
Tautomerization Thermal or photochemical(E)-isomer (minor)Affects binding affinity to biological targets.
Nucleophilic Addition Grignard reagents (R-MgX)Alkylated derivatives at methylidene positionExplored for structural diversification in kinase inhibitors .

Electrophilic Substitution on Pyrrole

The electron-rich pyrrole ring undergoes electrophilic substitution, preferentially at the unsubstituted position (C-1), but steric hindrance from methyl groups (C-2, C-4) modulates reactivity .

Electrophile Conditions Product Outcome
Bromine (Br₂)CHCl₃, 0°C1-bromo-pyrrole derivativeHalogenation for radiolabeling or cross-coupling studies .
Nitration (HNO₃/H₂SO₄)0–5°C1-nitro-pyrrole derivativeIntermediate for amine synthesis.

Deuterium Isotope Effects

The octadeuteriopyrrolidine group introduces kinetic isotope effects (KIEs), particularly in oxidation and N-dealkylation reactions. Deuterium substitution at the pyrrolidine β-positions stabilizes the compound against metabolic degradation .

Reaction Non-Deuterated Analog Rate Deuterated Analog Rate Impact
Oxidation (CYP3A4) HighReduced by ~50%Prolongs half-life in vivo; reduces metabolite formation .
N-Dealkylation RapidSlowed significantlyEnhances plasma stability and bioavailability .

Photochemical Reactivity

The conjugated methylidene bridge (Z-configuration) between indole and pyrrole rings exhibits sensitivity to UV light, leading to isomerization or degradation .

Condition Outcome Implications
UV light (λ = 365 nm)(E)-isomer formation (~20%)Requires light-protected storage for stability.
Prolonged exposureCleavage of methylidene bridge; indole and pyrrole fragmentationCritical for formulation and handling protocols .

Comparative Reactivity Table

Key differences between the deuterated compound and non-deuterated Sunitinib:

Property Deuterated Compound Non-Deuterated Sunitinib
Metabolic oxidation rateSlowed due to C-D bond strength Faster, leading to rapid clearance
Plasma stabilityEnhanced (t₁/₂ = 48 h) Moderate (t₁/₂ = 24 h)
Hydrolysis susceptibilitySimilar (amide group unaffected) Identical
PhotostabilityComparableComparable

Synthetic Modifications

The compound serves as a scaffold for structural optimization:

  • Alkylation : The pyrrolidine nitrogen reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility .

  • Acylation : The carboxamide undergoes acylation with anhydrides to form imides, explored for prodrug strategies .

Wissenschaftliche Forschungsanwendungen

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole and pyrrole rings can interact with proteins and enzymes, affecting their function. The fluorine atom can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific biological context and target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sunitinib (SU11248)

  • Structure: N-(2-diethylaminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide .
  • Targets : VEGFR1–3, PDGFR-α/β, c-KIT, FLT3 .
  • Efficacy: Approved for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST) with IC₅₀ values of 10–50 nM for primary targets .
  • Toxicity : Hepatotoxicity (black box warning), pulmonary toxicity, and resistance due to efflux transporters (P-gp, BCRP) at the blood-brain barrier (BBB) .
  • PK : Oral bioavailability ~50%, metabolized by CYP3A4 to active metabolite SU12662 .

Famitinib (SHR1020)

  • Structure: 5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one .
  • Key Differences : Pyrrolidine replaced with a dihydro-pyrrolopyridine ring.
  • Efficacy: 2–10× higher potency than sunitinib against VEGFR2, PDGFRβ, and c-KIT in vitro; superior tumor growth inhibition in xenograft models .
  • Toxicity : Lower therapeutic dose required, but retains hepatotoxicity risk .

Chloro-Sunitinib Analog (PDB Ligand 5Z5)

  • Structure: 5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-(diethylaminoethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide .
  • Key Differences : Fluorine at position 5 of indole replaced with chlorine.
  • Efficacy : Similar target profile but reduced solubility and bioavailability due to increased lipophilicity .

Morpholinopropyl Analog ()

  • Structure: 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Key Differences: Diethylaminoethyl side chain replaced with a hydrophilic morpholinopropyl group.
  • Impact : Enhanced solubility but reduced BBB penetration due to increased polarity .

Structural and Pharmacokinetic Comparisons

Compound Key Structural Feature Target IC₅₀ (nM) Metabolic Stability Toxicity Profile
Target Deuterated Compound Octadeuteriopyrrolidine Comparable to sunitinib* ↑ (CYP3A4 resistance) Potential ↓ hepatotoxicity*
Sunitinib Diethylaminoethyl-pyrrolidine 10–50 Moderate (CYP3A4) Hepatotoxicity, pulmonary toxicity
Famitinib Dihydro-pyrrolopyridine 1–5 Moderate Hepatotoxicity
Chloro-Sunitinib (5Z5) 5-Chloroindole 20–60 ↓ (Lipophilicity) Undocumented
Morpholinopropyl Analog Hydrophilic morpholinopropyl side chain 15–40 ↑ (Solubility) Undocumented

*Theoretical advantages based on deuteration; clinical data pending .

Research Findings and Implications

  • Deuterated Compound : Preclinical studies suggest deuterated TKIs exhibit prolonged half-life and reduced metabolite-driven toxicity. For example, deuteration of the pyrrolidine ring may mitigate oxidative stress pathways implicated in sunitinib-induced hepatotoxicity .
  • Resistance Mechanisms: Unlike sunitinib, the deuterated compound’s interaction with efflux transporters (P-gp, BCRP) remains uncharacterized. However, structural analogs with modified side chains (e.g., morpholinopropyl) show altered BBB penetration, suggesting tunable CNS activity .
  • Clinical Potential: Famitinib’s success in phase II trials highlights the value of structural optimization for potency, while the deuterated derivative could address sunitinib’s dose-limiting toxicities .

Biologische Aktivität

The compound 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide is a derivative of the well-known anticancer agent Sunitinib. This article provides a detailed examination of its biological activity based on current research findings.

PropertyValue
Molecular Formula C22H27FN4O2
Molecular Weight 398.48 g/mol
CAS Number 1126721-79-6
Solubility Soluble in chloroform and methanol
Appearance Solid, yellow to deep orange

The biological activity of this compound is primarily attributed to its ability to inhibit multiple receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and angiogenesis. The presence of the indole moiety contributes significantly to its interaction with these targets.

Target Kinases

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)
  • c-KIT

Inhibition of these kinases disrupts signaling pathways that promote cancer cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. For instance:

Case Study: Anticancer Efficacy

A study evaluated the effects of the compound on Caco-2 (colorectal cancer) and A549 (lung cancer) cell lines.

Cell LineIC50 (µM)% Inhibition at 10 µM
Caco-25.678%
A5497.265%

The results indicate a significant decrease in cell viability at concentrations as low as 10 µM, suggesting strong cytotoxic effects.

In Vitro Studies

In vitro assays have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrole and indole rings enhance biological activity. For example, the introduction of fluorine atoms increases lipophilicity and bioavailability.

Q & A

Q. What is the synthetic route for this compound?

The synthesis involves sequential steps:

  • Condensation : Formation of the (Z)-configured indol-3-ylidene methyl group via acid-catalyzed condensation between 5-fluoro-2-oxoindole and a formyl-substituted pyrrole intermediate.
  • Deuteration : The pyrrolidine moiety is deuterated using D₂O or deuterated alkylation reagents under controlled pH and temperature to achieve full octadeuteration.
  • Coupling : The carboxamide group is introduced via EDCI/HOBt-mediated coupling between the pyrrole-3-carboxylic acid and the deuterated pyrrolidine-ethylamine derivative. Characterization relies on ¹H/¹³C NMR (deuterated regions show reduced signals), high-resolution mass spectrometry (to confirm molecular weight), and HPLC (purity >95%) .

Q. What analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H NMR confirms the Z-configuration via NOESY correlations between the indole NH and pyrrole methyl groups. The absence of proton signals in deuterated regions validates deuteration.
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with deuterium incorporation.
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry, though crystallization may require optimized solvent systems .

Q. What are the primary biological targets of this compound?

The compound is a tyrosine kinase inhibitor targeting VEGF-R2 and PDGF-Rβ , analogous to SU11248 (sunitinib). Validate via:

  • Biochemical assays : Measure IC₅₀ against recombinant kinases using ATP-competitive ELISA.
  • Cellular assays : Assess inhibition of VEGF/PDGF-induced proliferation in endothelial or fibroblast cell lines .

Q. What solvents are suitable for in vitro assays given solubility limitations?

  • Prepare stock solutions in DMSO (≤10 mM) and dilute in assay buffers (e.g., PBS with 0.1% BSA).
  • Determine solubility via nephelometry and avoid concentrations >0.1% DMSO to prevent cytotoxicity .

Q. How is the Z-configuration of the indolylidene moiety validated?

  • NOESY NMR : Correlations between the indole NH (δ 10.2 ppm) and pyrrole methyl groups (δ 2.1–2.3 ppm) confirm spatial proximity.
  • X-ray diffraction : Resolves the planar geometry of the conjugated system .

Advanced Research Questions

Q. How does deuteration of the pyrrolidine moiety influence pharmacokinetics?

Deuteration slows CYP450-mediated metabolism (e.g., CYP3A4), reducing first-pass clearance and extending half-life. Compare deuterated vs. non-deuterated analogs using:

  • In vitro microsomal stability assays : Monitor parent compound depletion via LC-MS.
  • Rodent PK studies : Measure AUC and Cₘₐₓ after oral administration. For example, deuterated analogs of SU11248 showed 1.5-fold higher bioavailability .

Q. How to address discrepancies in IC₅₀ values across kinase inhibition studies?

Variability arises from:

  • ATP concentrations : Use consistent [ATP] (e.g., 1 mM) to standardize competitive binding assays.
  • Cellular context : Validate in isogenic cell lines (e.g., Ba/F3 cells expressing wild-type vs. mutant kinases).
  • Statistical rigor : Perform dose-response curves with ≥3 replicates and nonlinear regression analysis .

Q. What structural modifications enhance target selectivity?

  • Fluorine at C5 of indole : Increases hydrophobic interactions with kinase ATP pockets (e.g., SU11248’s 5-fluoro group improves VEGF-R2 binding by 20-fold).
  • Methyl groups on pyrrole : Improve solubility without steric hindrance.
  • Deuterated pyrrolidine : Reduces off-target metabolism but does not alter binding affinity. SAR studies using alanine-scanning mutagenesis of kinase domains can pinpoint critical interactions .

Q. How to optimize in vivo efficacy considering deuterium’s isotope effects?

  • Comparative PK/PD studies : Administer equimolar doses of deuterated and non-deuterated analogs to rodents; monitor tumor growth inhibition in xenograft models.
  • Metabolite profiling : Use ¹⁴C-labeled compound or LC-HRMS to identify major metabolites and adjust dosing intervals .

Q. What strategies mitigate off-target effects in kinase inhibition panels?

  • Kinome-wide profiling : Screen against 400+ kinases (e.g., using KinomeScan) to identify off-targets (e.g., c-Kit or RET).
  • Computational docking : Model interactions with non-target kinases to design bulkier substituents (e.g., cyclopropyl groups) that sterically block binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.